4-(1H-benzimidazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of Fluorophenyl Group: The benzimidazole core can be further functionalized by introducing the 3-fluorophenyl group through a nucleophilic substitution reaction.
Formation of Triazole Ring: The final step involves the formation of the triazole ring, which can be achieved through a cycloaddition reaction using azides and alkynes under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the best catalysts, solvents, and temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the triazole ring can enhance these biological activities.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential to treat diseases such as cancer, bacterial infections, and parasitic infections. The fluorophenyl group can improve the compound’s pharmacokinetic properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The triazole ring can enhance binding affinity and specificity, while the fluorophenyl group can improve the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole are well-known benzimidazole derivatives with antiparasitic activity.
Triazole Derivatives: Compounds such as fluconazole and itraconazole are triazole derivatives used as antifungal agents.
Uniqueness
What sets 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-(3-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE apart is the combination of the benzimidazole and triazole rings with a fluorophenyl group. This unique structure can result in enhanced biological activity and improved pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C15H11FN6 |
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Molecular Weight |
294.29 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-3-(3-fluorophenyl)triazol-4-amine |
InChI |
InChI=1S/C15H11FN6/c16-9-4-3-5-10(8-9)22-14(17)13(20-21-22)15-18-11-6-1-2-7-12(11)19-15/h1-8H,17H2,(H,18,19) |
InChI Key |
DSQIRJIDDGLQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N |
Origin of Product |
United States |
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